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Compound of Interest

Compound Name: 2-Chlorobenzaldehyde

Cat. No.: B119727 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chlorobenzaldehyde (CAS No. 89-98-5), a key intermediate in the synthesis of various

pharmaceuticals and chemical compounds. This document is intended for researchers,

scientists, and professionals in drug development, offering a detailed analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Chlorobenzaldehyde,

providing a quick reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides insight into the hydrogen atom environment in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Singlet 1H
Aldehyde proton (-

CHO)

~7.9 Doublet of Doublets 1H
Aromatic proton (ortho

to -CHO)

~7.6 Triplet of Doublets 1H Aromatic proton

~7.5 Triplet of Doublets 1H Aromatic proton

~7.4 Doublet of Doublets 1H
Aromatic proton (ortho

to -Cl)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.[1]

Chemical Shift (δ) ppm Assignment

~190 Carbonyl carbon (C=O)

~138 Aromatic carbon (C-Cl)

~135 Aromatic carbon

~134 Aromatic carbon (C-CHO)

~131 Aromatic carbon

~130 Aromatic carbon

~128 Aromatic carbon

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
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Frequency (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H stretch

~2860, ~2770 Medium
Aldehyde C-H stretch (Fermi

resonance)

~1705 Strong Carbonyl (C=O) stretch

~1590, ~1570, ~1470 Medium-Strong Aromatic C=C ring stretch

~1200 Strong C-C stretch

~820 Strong
C-H out-of-plane bend (ortho-

disubstituted)

~750 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and elemental composition.[2][3]

m/z Relative Intensity (%) Assignment

142 ~33
Molecular ion [M+2]⁺ (³⁷Cl

isotope)

140 100
Molecular ion [M]⁺ (³⁵Cl

isotope)[2]

139 ~95 [M-H]⁺

111 ~40 [M-CHO]⁺[2]

75 ~25 [C₆H₃]⁺

51 ~15 [C₄H₃]⁺

Experimental Protocols
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The data presented in this guide were obtained using standard spectroscopic techniques. The

following are representative experimental protocols.

NMR Spectroscopy:

Instrument: Bruker AC-300 or equivalent.[4]

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (d₆-DMSO) is

commonly used.[5][6][7][8]

Procedure: A small sample of 2-Chlorobenzaldehyde was dissolved in the deuterated

solvent. The ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

IR Spectroscopy:

Technique: Attenuated Total Reflectance (ATR) or solution in a suitable solvent (e.g., Carbon

Tetrachloride, CCl₄, and Carbon Disulfide, CS₂).[4][9]

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer was used.[10]

Procedure (Solution): A 10% solution of the compound was prepared in CCl₄ for the 4000-

1350 cm⁻¹ range and in CS₂ for the 1350-600 cm⁻¹ range.[9] The spectrum was recorded in

a suitable liquid cell.

Procedure (ATR): A small amount of the neat liquid was placed directly on the ATR crystal,

and the spectrum was recorded.

Mass Spectrometry:

Ionization Method: Electron Ionization (EI) at 70 eV.

Procedure: The sample was introduced into the mass spectrometer, and the mass spectrum

was recorded. The resulting spectrum shows the molecular ion and various fragment ions.

Data Interpretation Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorobenzaldehyde
https://www.chemicalbook.com/SpectrumEN_89-98-5_1HNMR.htm
https://www.rsc.org/suppdata/ob/b8/b817669h/b817669h.pdf
https://dev.spectrabase.com/spectrum/KdnlbwXtHiz
https://www.chegg.com/homework-help/questions-and-answers/fourth-times-charm-1h-nmr-spectra-2-chlorobenzaldehyde-unsaturated-ketone-unsaturated-keto-q19313442
https://www.benchchem.com/product/b119727?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorobenzaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=C89985&Type=IR-SPEC&Index=1
https://www.researchgate.net/figure/FTIR-spectrum-of-2-chlorobenzaldehyde_fig4_371375070
https://webbook.nist.gov/cgi/cbook.cgi?ID=C89985&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the logical workflow for the acquisition and interpretation of

spectroscopic data for the characterization of 2-Chlorobenzaldehyde.

Data Acquisition

Data Analysis & Interpretation

2-Chlorobenzaldehyde Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Proton & Carbon Environment
(Chemical Shifts, Multiplicity)

Functional Groups
(C=O, C-Cl, C-H)

Molecular Weight & Fragmentation
(m/z values)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 2-Chlorobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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